REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[C:5]1([S:11](Cl)(=[O:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(Cl)Cl>[CH:1]([NH:4][S:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:13])=[O:12])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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4.2 g
|
Type
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reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure and 1N HCl
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic phase is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |